molecular formula C14H26ClN3O2 B2468764 2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide CAS No. 2411239-97-7

2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide

Cat. No. B2468764
CAS RN: 2411239-97-7
M. Wt: 303.83
InChI Key: LAQRPAOVSOGYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic carbonyl group in the 2-chloropropanoyl moiety, the nucleophilic nitrogen atoms in the diazepane ring and the diethylacetamide group, and the leaving group potential of the chloride in the 2-chloropropanoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including factors like its polarity, charge distribution, and the presence of any chiral centers. It’s difficult to predict these properties without more specific information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. The presence of the 2-chloropropanoyl group could potentially make the compound irritating or corrosive .

properties

IUPAC Name

2-[4-(2-chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26ClN3O2/c1-4-17(5-2)13(19)11-16-7-6-8-18(10-9-16)14(20)12(3)15/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQRPAOVSOGYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCCN(CC1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide

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